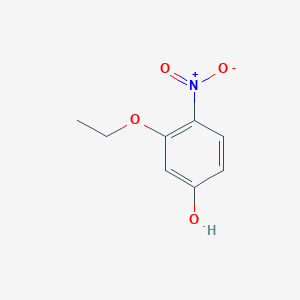

3-Ethoxy-4-nitrophenol

Vue d'ensemble

Description

3-Ethoxy-4-nitrophenol is a chemical compound with the molecular formula C8H9NO4 and a molecular weight of 183.16 . It is used in various applications, including as an intermediate in the synthesis of other compounds .

Synthesis Analysis

The synthesis of 3-Ethoxy-4-nitrophenol can be achieved using m-dichlorobenzene as the raw material instead of the high-priced resorcinol . The methoxy is converted into the hydroxy, and a simple alkaline process is used instead of the conventional hydrogen bromide/acetic acid system . This method has the advantages of simple synthesis steps, low pollution, environment friendliness, high product quality, high yield, low production cost, and normal-pressure operation .Molecular Structure Analysis

The molecular structure of 3-Ethoxy-4-nitrophenol consists of a phenol group (a benzene ring with a hydroxyl group) with an ethoxy group and a nitro group attached . The InChI code for this compound is 1S/C8H9NO4/c1-2-13-8-5-6 (10)3-4-7 (8)9 (11)12/h3-5,10H,2H2,1H3 .Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) is a common reaction involving nitrophenols . The rate of catalytic reduction of aromatic nitro-derivatives follows the increasing order of 4-nitrophenol (4-NP) > 2-nitrophenol (2-NP) > 3-nitrophenol (3-NP) .Physical And Chemical Properties Analysis

3-Ethoxy-4-nitrophenol is a powder that is stored at room temperature .Applications De Recherche Scientifique

1. Environmental Degradation and Treatment Methods

Studies have explored various methods for the degradation and treatment of nitrophenols, which are closely related to 3-Ethoxy-4-nitrophenol. These methods include cathode reduction and electro-Fenton methods for treating various nitrophenols, providing insights into the degradation sequences and pathways (Yuan et al., 2006). Additionally, the effects of nitrophenols on acetate utilizing methanogenic systems were studied, highlighting their impact on anaerobic systems (Haghighi Podeh et al., 1995). Furthermore, research on the degradation of 4-nitrophenol through electrochemical oxidation systems suggests potential applications for organic pollutant degradation (Chu et al., 2012).

2. Biochemical and Microbial Interactions

Investigations into the degradation gene cluster of nitrophenols in bacteria, such as Rhodococcus opacus, reveal the biological mechanisms involved in nitrophenol mineralization and their environmental implications (Kitagawa et al., 2004). Moreover, the study of chemotaxis and biodegradation of methyl-4-nitrophenol by Ralstonia sp. SJ98 provides insights into the microbial processes for environmental decontamination (Bhushan et al., 2000).

3. Photocatalytic and Electrochemical Properties

Research on surface modification of TiO2 with metalloporphyrins for the degradation of nitrophenol demonstrates the photocatalytic activity in environmental applications (Sun et al., 2011). In addition, the synthesis of Bi2O3 nanoparticles decorated on carbon nanotubes as an electrocatalyst for 4-nitrophenol reduction highlights its potential for reducing water pollution (Dighole et al., 2020).

Safety and Hazards

3-Ethoxy-4-nitrophenol is classified as dangerous, with hazard statements including H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust, wearing protective gloves/eye protection/face protection, and following specific procedures in case of contact with skin or eyes, or if inhaled .

Orientations Futures

The future directions for 3-Ethoxy-4-nitrophenol could involve finding more efficient and environmentally friendly methods for its synthesis, as well as exploring new applications for this compound in various industries . It’s also important to continue studying its properties and potential hazards to ensure safe and effective use .

Mécanisme D'action

Target of Action

3-Ethoxy-4-nitrophenol is a chemical compound that belongs to the class of nitrophenolsThe nitro group, − NO 2, is a hybrid of two equivalent resonance structures .

Mode of Action

. This polar character could influence the compound’s interaction with its targets.

Pharmacokinetics

, which could influence its bioavailability and pharmacokinetic properties.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Ethoxy-4-nitrophenol. For instance, photocatalytic methods of organic synthesis using semiconductor and other photoactive materials can occur under milder conditions, have better selectivity, and meet the requirements of “green” chemistry . .

Propriétés

IUPAC Name |

3-ethoxy-4-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-2-13-8-5-6(10)3-4-7(8)9(11)12/h3-5,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUNWONPKZLVYCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50541650 | |

| Record name | 3-Ethoxy-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxy-4-nitrophenol | |

CAS RN |

64635-54-7 | |

| Record name | 3-Ethoxy-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

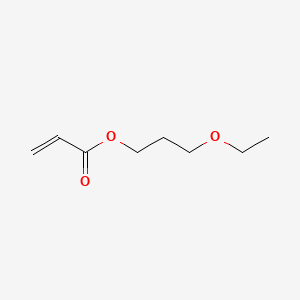

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

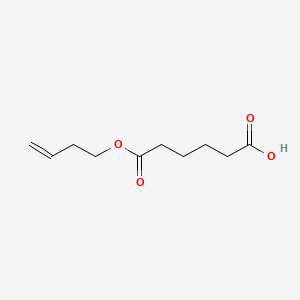

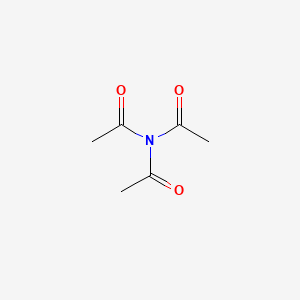

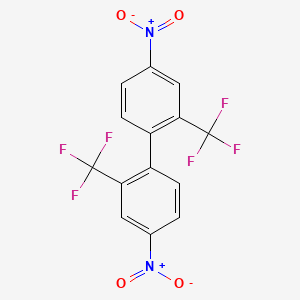

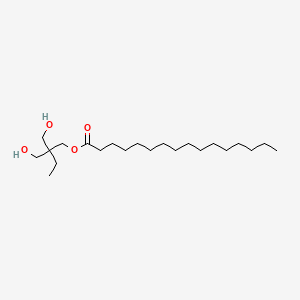

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.